![molecular formula C21H15FO4 B2926239 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate CAS No. 433305-95-4](/img/structure/B2926239.png)
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and odor.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It may include the compound’s stereochemistry, functional groups, and bonding.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It may include the compound’s reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties. It may include the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Fluorine-Substituted Compounds Synthesis : A study demonstrates the one-pot synthesis of fluorine-containing 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates, leveraging microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing an efficient pathway to generate complex fluorinated structures (Ramarao et al., 2004).
Fluorinated Heteroaromatic Carboxylic Acids : Research highlights a transition-metal-free decarboxylative fluorination method for electron-rich five-membered heteroaromatics, including furan and thiophene derivatives. This method provides an approach to introduce fluorine atoms into heteroaromatic compounds, expanding their application in various fields (Yuan et al., 2017).
Photophysical Properties
- Solvatochromic Effects on Chalcone Derivatives : A detailed analysis of the absorption and fluorescence characteristics of certain chalcone derivatives in various solvents shows significant bathochromic shifts with increasing solvent polarity. This research provides insights into the photophysical properties of fluorine-substituted organic compounds, relevant for developing materials with specific optical properties (Kumari et al., 2017).
Material Science Applications
- Hybrid Polymers : Investigation into novel hybrid polymers with thiophenylanilino and furanylanilino backbones introduces materials that can be electrochemically polymerized to yield electroactive films. This research suggests potential applications in electronic and optoelectronic devices (Baldwin et al., 2008).
Analytical Chemistry
- Fluorogenic Reagent for Primary Amines Analysis : A study outlines the use of a specific fluorogenic reagent for the high-sensitivity analysis of amino acids via liquid chromatography coupled with laser-induced fluorescence detection. This technique highlights the role of fluorinated compounds in enhancing analytical methodologies (Beale et al., 1990).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. It may include the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves understanding the potential applications and research directions for the compound. It may include the compound’s uses in industry, medicine, or research.
Please consult with a professional chemist or a reliable database for accurate information. Always follow safety guidelines when handling chemicals. If you have any other questions, feel free to ask!
Propriétés
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4/c1-14-4-11-19(26-21(24)20-3-2-12-25-20)17(13-14)18(23)10-7-15-5-8-16(22)9-6-15/h2-13H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMCRNMDWUJHR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)
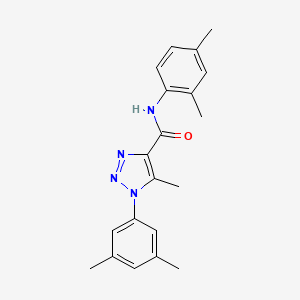
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)
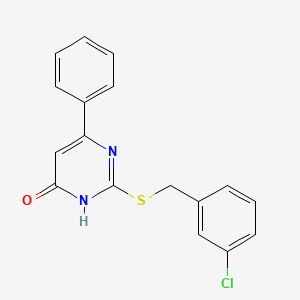
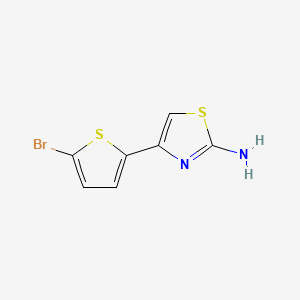
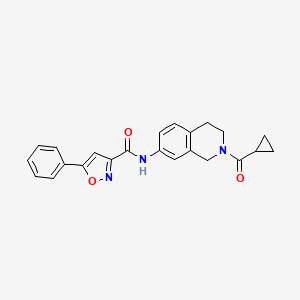
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)
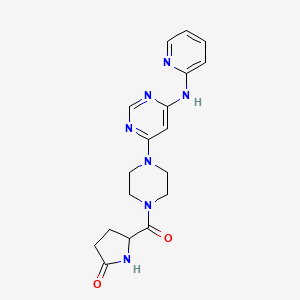


![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)